N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the phenoxyacetamide core: This step involves the reaction of 4-(propan-2-yl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-[4-(propan-2-yl)phenoxy]acetyl chloride.
Introduction of the chlorophenyl and furan-2-yl groups: The next step involves the reaction of 2-[4-(propan-2-yl)phenoxy]acetyl chloride with 3-chlorobenzylamine and furan-2-ylmethylamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Pharmacology: It can be studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE
- N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE
Uniqueness
N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE is unique due to the presence of the chlorophenyl group, which can impart specific chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with enhanced activity and selectivity.
Properties
Molecular Formula |
C23H24ClNO3 |
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Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C23H24ClNO3/c1-17(2)19-8-10-21(11-9-19)28-16-23(26)25(15-22-7-4-12-27-22)14-18-5-3-6-20(24)13-18/h3-13,17H,14-16H2,1-2H3 |
InChI Key |
QHGFINZLCHFDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3 |
Origin of Product |
United States |
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